
Cycloocta-1,5-diene;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iridium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloocta-1,5-diene;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iridium is a complex organometallic compound that combines the properties of cycloocta-1,5-diene, 1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one, and iridium. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cycloocta-1,5-diene can be synthesized by the dimerization of butadiene in the presence of a nickel catalyst, with vinylcyclohexene as a coproduct . The preparation of 1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one involves the fluorination of appropriate precursors under controlled conditions. The iridium complex is typically formed by reacting cycloocta-1,5-diene and 1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one with an iridium precursor under specific conditions to ensure the formation of the desired organometallic compound.
Industrial Production Methods
Industrial production methods for such complex organometallic compounds often involve large-scale reactions under controlled environments to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial for the efficient production of these compounds.
Análisis De Reacciones Químicas
Types of Reactions
Cycloocta-1,5-diene;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iridium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the presence of catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms of the compound, while reduction may produce reduced forms. Substitution reactions can result in the formation of new organometallic complexes with different ligands.
Aplicaciones Científicas De Investigación
Cycloocta-1,5-diene;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iridium has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and hydroboration.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of cycloocta-1,5-diene;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iridium involves its interaction with molecular targets and pathways. The compound can coordinate with various substrates, facilitating chemical transformations through its unique electronic and steric properties. The iridium center plays a crucial role in these interactions, enabling the compound to act as an effective catalyst in various reactions.
Comparación Con Compuestos Similares
Similar Compounds
Cycloocta-1,5-diene: A cyclic hydrocarbon used as a ligand in organometallic chemistry.
1,1,1,5,5,5-Hexafluoro-4-hydroxypent-3-en-2-one: A fluorinated compound with unique reactivity.
Iridium Complexes: Various iridium complexes with different ligands used in catalysis and other applications.
Uniqueness
Cycloocta-1,5-diene;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iridium is unique due to its combination of cycloocta-1,5-diene, a fluorinated ligand, and iridium. This combination imparts unique reactivity and properties to the compound, making it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C13H14F6IrO2 |
|---|---|
Peso molecular |
508.46 g/mol |
Nombre IUPAC |
cycloocta-1,5-diene;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iridium |
InChI |
InChI=1S/C8H12.C5H2F6O2.Ir/c1-2-4-6-8-7-5-3-1;6-4(7,8)2(12)1-3(13)5(9,10)11;/h1-2,7-8H,3-6H2;1,12H; |
Clave InChI |
RJDBUPVOMYVRMJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC=CCCC=C1.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Ir] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


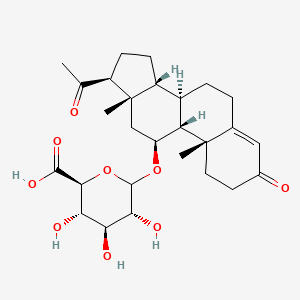
![1-[3-[[3-Amino-6-(2-fluoro-5-propan-2-yloxyphenyl)pyrazine-2-carbonyl]amino]pyridin-4-yl]piperidine-3-carboxylic acid](/img/structure/B15287101.png)
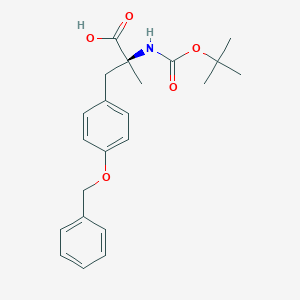
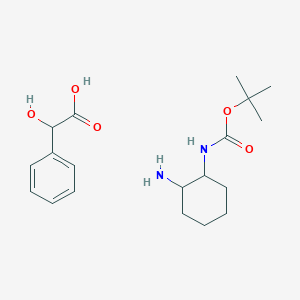
![[2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B15287127.png)
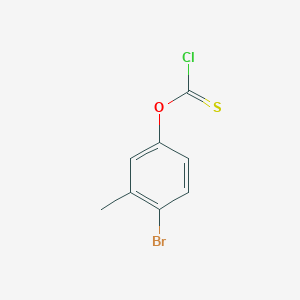
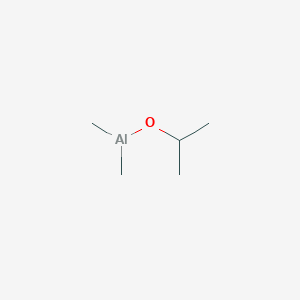

![2-[[2-[Bis(carboxymethyl)amino]-3-[(2-bromoacetyl)amino]-3-phenylpropyl]-(carboxymethyl)amino]acetic acid](/img/structure/B15287143.png)
![2-Hydroxy-5-methoxy-3-pentadecyl[1,4]benzoquinone](/img/structure/B15287156.png)
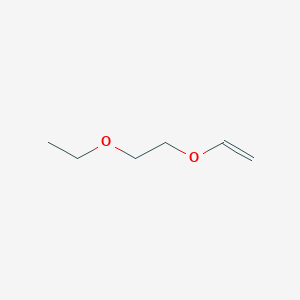
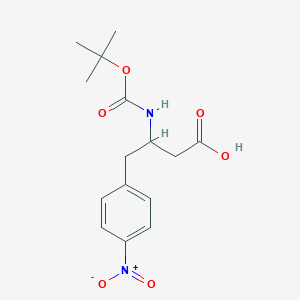
![1-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)-2,4-dioxo-3-[4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B15287176.png)

